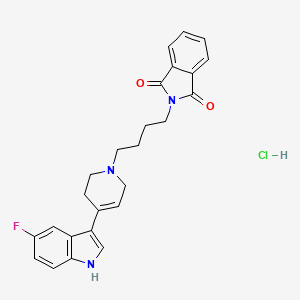
SLV-310 hydrochloride
Description
SLV-310 hydrochloride is a potent dopamine D2 receptor antagonist and serotonin (5-HT) reuptake inhibitor. It is primarily investigated for neurological disorders such as bipolar disorder and schizophrenia. The compound has a molecular formula of C₂₅H₂₄FN₃O₂, a molecular weight of 417.48 g/mol, and a CAS registry number of 264869-71-8. It is supplied as a lyophilized powder with strict storage requirements: -20°C for 3 years in powder form and -80°C for 1 year in solution . Its dual mechanism of action distinguishes it from conventional antipsychotics, which often target dopamine receptors exclusively.
Properties
CAS No. |
264869-69-4 |
|---|---|
Molecular Formula |
C25H25ClFN3O2 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H24FN3O2.ClH/c26-18-7-8-23-21(15-18)22(16-27-23)17-9-13-28(14-10-17)11-3-4-12-29-24(30)19-5-1-2-6-20(19)25(29)31;/h1-2,5-9,15-16,27H,3-4,10-14H2;1H |
InChI Key |
GMFLRWPZDQIPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=C(C=C3)F)CCCCN4C(=O)C5=CC=CC=C5C4=O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of SLV-310 hydrochloride involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
SLV-310 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs .
Scientific Research Applications
SLV-310 hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of SLV-310 hydrochloride involves its interaction with dopamine D2 receptors and serotonin reuptake receptors. By antagonizing dopamine D2 receptors, it reduces the activity of dopamine, which is associated with the symptoms of schizophrenia and bipolar disorder . Additionally, by inhibiting serotonin reuptake, it increases the levels of serotonin in the brain, which can help alleviate depressive symptoms . The molecular targets and pathways involved include the dopamine and serotonin signaling pathways .
Comparison with Similar Compounds
Physicochemical Properties
Research and Clinical Relevance
- SLV-310 : Preclinical studies highlight its efficacy in reducing hyperactivity and psychosis in animal models, with ongoing investigations into its safety profile .
- Venlafaxine : Extensive clinical use in depression, though associated with side effects like hypertension, which SLV-310 may avoid due to its distinct receptor targets .
Structural and Functional Insights
- SLV-310: The fluorine substituent in its structure likely enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs .
- Venlafaxine/Milnacipran: Both lack halogen atoms, relying on amine groups for reuptake inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


